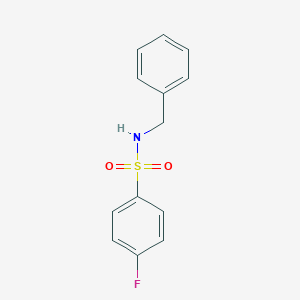

N-benzyl-4-fluorobenzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2S/c14-12-6-8-13(9-7-12)18(16,17)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJHIJIVPYDTOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356854 | |

| Record name | N-benzyl-4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

727-36-6 | |

| Record name | N-benzyl-4-fluorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

mechanism of action of N-benzyl-4-fluorobenzenesulfonamide

An In-depth Technical Guide to the Mechanism of Action of N-benzyl-4-fluorobenzenesulfonamide

Preamble: Deconstructing a Privileged Scaffold

In the landscape of medicinal chemistry, the benzenesulfonamide scaffold represents a "privileged structure"—a molecular framework that is recurrently identified as a ligand for diverse biological targets. This compound (CAS 727-36-6) emerges from this lineage, combining the foundational benzenesulfonamide core with specific substituents—a 4-fluoro group and an N-benzyl moiety—that fine-tune its physicochemical properties and biological interactions. While direct, extensive research on this specific molecule is emerging, a wealth of data from its close structural analogs allows for a robust, deductive analysis of its probable mechanisms of action.

This guide moves beyond a simple recitation of facts. It is designed for the discerning researcher, providing a synthesized, field-expert perspective on why this molecule is expected to behave in specific ways. We will dissect its interactions at the molecular level, explain the causal logic behind proposed experimental validations, and offer detailed protocols as a self-validating framework for investigation. The primary directive is to build a mechanistic narrative grounded in the established pharmacology of its chemical class, projecting its most probable biological roles and offering pathways for their empirical confirmation.

Part 1: The Principal Hypothesis: Carbonic Anhydrase Inhibition

The most established and mechanistically understood role of aromatic sulfonamides is the potent inhibition of carbonic anhydrases (CAs), a superfamily of zinc-containing metalloenzymes.[1][2] These enzymes are critical regulators of physiological pH by catalyzing the reversible hydration of carbon dioxide. Their dysregulation is implicated in numerous pathologies, including glaucoma, edema, and notably, cancer, where tumor-associated isoforms like CA IX and XII contribute to the acidic microenvironment that promotes tumor progression and metastasis.[1]

Molecular Mechanism of Inhibition

The inhibitory action of sulfonamides against CAs is a textbook example of mechanism-based drug design. The core interaction involves the deprotonated sulfonamide group (-SO₂NH⁻) acting as a strong zinc-binding group (ZBG). It coordinates directly to the Zn²⁺ ion located at the catalytic core of the enzyme's active site, displacing a zinc-bound water molecule or hydroxide ion that is essential for catalysis.

The specific substituents on the this compound scaffold play critical roles in modulating this interaction:

-

The 4-Fluorobenzenesulfonamide Core: The strongly electron-withdrawing fluorine atom on the benzene ring increases the acidity of the sulfonamide protons.[1] This facilitates deprotonation at physiological pH, enhancing the molecule's affinity for the positively charged zinc ion and thereby increasing its inhibitory potency.

-

The N-benzyl "Tail": This substituent extends away from the primary zinc-binding site into the active site cavity. This "tail approach" is a key determinant of isoform selectivity.[3] The benzyl group can form van der Waals, hydrophobic, and π-π stacking interactions with amino acid residues lining the active site, which vary between different CA isoforms. This allows the molecule to exploit subtle differences in active site architecture to achieve selective inhibition of specific isoforms, such as the tumor-associated CA IX and XII over the ubiquitous cytosolic isoforms CA I and II.[1][4][5]

Experimental Validation: In Vitro CA Inhibition Assay

To empirically validate this primary mechanism, a stopped-flow spectrophotometric assay is the gold standard for measuring CO₂ hydration activity.

Protocol: Stopped-Flow CO₂ Hydration Assay

-

Reagent Preparation:

-

Enzyme Stock: Prepare a concentrated stock solution (e.g., 1 mg/mL) of purified human CA isoform (e.g., hCA II, hCA IX) in a suitable buffer (e.g., 10 mM HEPES, pH 7.5).

-

Inhibitor Stock: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions to achieve final assay concentrations ranging from 0.1 nM to 10 µM.

-

Buffer/Indicator Solution: Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.5) containing a pH indicator (e.g., 0.2 mM p-nitrophenol).

-

Substrate Solution: Prepare a CO₂-saturated water solution by bubbling CO₂ gas through Milli-Q water for at least 30 minutes on ice.

-

-

Assay Procedure:

-

Equilibrate the stopped-flow instrument to 25°C.

-

In one syringe, load the buffer/indicator solution containing the CA enzyme (final concentration ~10 nM) and the desired concentration of the inhibitor. Incubate for 15 minutes to allow for inhibitor binding.

-

In the second syringe, load the CO₂-saturated substrate solution.

-

Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid will cause a proton-mediated drop in pH, which is monitored by the change in absorbance of the pH indicator over time (e.g., at 400 nm for p-nitrophenol).

-

Record the initial linear rate of the reaction (the initial slope of the absorbance vs. time curve).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.

-

Anticipated Quantitative Data

Based on data from structurally similar fluorinated benzenesulfonamides, this compound is expected to be a potent inhibitor of tumor-associated isoforms while showing less activity against cytosolic isoforms.[1]

| Target Isoform | Predicted Kᵢ (nM) | Biological Relevance |

| hCA I | 50 - 500 | Cytosolic (Off-target) |

| hCA II | 30 - 150 | Cytosolic (Off-target) |

| hCA IX | 0.5 - 20 | Tumor-associated (Target) |

| hCA XII | 0.5 - 15 | Tumor-associated (Target) |

Part 2: Secondary & Tertiary Mechanistic Hypotheses

While CA inhibition is the most probable primary mechanism, the versatile N-benzyl sulfonamide scaffold has been implicated in other biological activities. These represent plausible secondary or context-dependent mechanisms of action.

Neuro-Enzyme Inhibition: Cholinesterases

Structural analogs, particularly N-substituted sulfonamides, are known inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key targets in Alzheimer's disease.[3][6] The mechanism involves the inhibitor binding within the enzyme's active site gorge, with the N-benzyl group making crucial hydrophobic and π-π interactions with aromatic residues like tryptophan and tyrosine.

Experimental Validation: Ellman's Assay

This colorimetric assay measures the activity of AChE/BChE by detecting the production of thiocholine when the enzyme hydrolyzes its substrate, acetylthiocholine.

-

Assay Principle: AChE hydrolyzes acetylthiocholine to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified spectrophotometrically at 412 nm.

-

Procedure: The assay is performed in a 96-well plate. The reaction mixture contains phosphate buffer (pH 8.0), DTNB, the enzyme (AChE or BChE), and varying concentrations of this compound.

-

Initiation & Measurement: The reaction is initiated by adding the substrate (acetylthiocholine iodide). The absorbance at 412 nm is measured every minute for 15-20 minutes using a plate reader.

-

Analysis: The rate of reaction is determined from the slope of the absorbance curve. IC₅₀ values are calculated by plotting the percent inhibition versus inhibitor concentration.

Anticancer Activity: Cytotoxicity and Cell Cycle Arrest

The 4-chlorobenzenesulfonamide scaffold, a close analog, demonstrates potent in vitro growth inhibition against various human tumor cell lines, with some derivatives acting via cell cycle arrest in the G0/G1 phase.[3] Other related indolyl sulfonamides have been investigated as metabolic inhibitors that disrupt ATP production in cancer cells.[7][8]

Protocol: MTS Cytotoxicity Assay

-

Cell Culture: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well and incubate for 1-4 hours at 37°C. Viable cells with active metabolism will convert the MTS tetrazolium compound into a colored formazan product.

-

Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot viability against the log of the compound concentration and fit to a dose-response curve to calculate the IC₅₀ value.

Part 3: Synthesis and Conclusion

Plausible Synthetic Route

The synthesis of this compound is straightforward and typically achieved via a standard nucleophilic substitution reaction. This method is well-established for creating diverse libraries of sulfonamide derivatives.[3][9]

Concluding Scientific Perspective

This compound is a molecule of significant therapeutic potential, primarily predicted to function as a potent and potentially selective inhibitor of carbonic anhydrases , particularly the tumor-associated isoforms IX and XII. This hypothesis is strongly supported by extensive structure-activity relationship data from the broader benzenesulfonamide class. The 4-fluoro substituent is anticipated to enhance the intrinsic binding affinity to the catalytic zinc ion, while the N-benzyl group provides a critical "tail" for exploiting isoform-specific features within the enzyme's active site, paving the way for selective targeting.

Secondary mechanisms, including the inhibition of cholinesterases and general anticancer cytotoxicity via cell cycle modulation or metabolic interference, remain plausible and warrant investigation. The experimental protocols detailed herein provide a rigorous and self-validating framework for systematically confirming these hypothesized mechanisms of action. Future research should focus on comprehensive isoform profiling, in vivo efficacy studies in relevant cancer and neurodegenerative disease models, and further medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties.

References

-

Benchchem. N-Benzyl-4-chlorobenzenesulfonamide|CAS 10504-90-2.

-

National Center for Biotechnology Information. (R)-2-(N-Benzyl-4-(2-[18F]fluoroethoxy)phenylsulfonamido)-N-hydroxy-3-methylbutanamide. Molecular Imaging and Contrast Agent Database (MICAD).

-

Supuran, C. T., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 923–928.

-

ResearchGate. Selected examples of N‐benzyl sulfonamides with selective activity...

-

Zhang, T., et al. (2025). Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. Bioorganic & Medicinal Chemistry Letters, 130362.

-

Akhtar, M. S., et al. (2020). Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. Drug Design, Development and Therapy, 14, 4531–4540.

-

Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.

-

Wentland, M. P., et al. (2023). Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer. ChemMedChem, 18(19), e202300265.

-

Benchchem. n-Benzyl-4-sulfamoyl-benzamide|Carbonic Anhydrase Inhibitor.

-

Benchchem. N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide to its Synthesis and Potential Biological Activities.

-

Juniper Publishers. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Current Trends in Biomedical Engineering & Biosciences.

-

ResearchGate. 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors.

-

Semantic Scholar. 4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors.

-

Wang, Y., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry, 65(16), 11365–11387.

Sources

- 1. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. juniperpublishers.com [juniperpublishers.com]

- 7. researchgate.net [researchgate.net]

- 8. Expansion of a Synthesized Library of N-Benzyl Sulfonamides Derived from an Indole Core to Target Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. par.nsf.gov [par.nsf.gov]

N-Benzyl-4-fluorobenzenesulfonamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the backbone of a vast array of therapeutic agents. Its unique electronic and structural properties allow for diverse interactions with biological targets, leading to applications ranging from antimicrobial to anticancer therapies. Within this broad class of compounds, N-benzyl-4-fluorobenzenesulfonamide represents a scaffold of significant interest. The incorporation of a fluorine atom on the phenylsulfonyl ring and a benzyl group on the sulfonamide nitrogen introduces specific physicochemical characteristics that can modulate biological activity, metabolic stability, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of this compound, synthesizing available literature to offer insights into its synthesis, characterization, and potential therapeutic applications. As a Senior Application Scientist, the aim is to not only present established protocols but also to elucidate the underlying scientific principles that guide experimental design and interpretation in the context of drug discovery and development.

Chemical Profile and Physicochemical Properties

This compound is a synthetic organic compound with the molecular formula C₁₃H₁₂FNO₂S and a molecular weight of 265.30 g/mol . The structure features a central sulfonamide linkage connecting a 4-fluorophenyl group and a benzyl group.

| Property | Value | Source |

| CAS Number | 727-36-6 | [1] |

| Molecular Formula | C₁₃H₁₂FNO₂S | [1] |

| Molecular Weight | 265.30 g/mol | [1] |

The presence of the highly electronegative fluorine atom on the benzenesulfonyl ring influences the electronic properties of the molecule, potentially enhancing its binding affinity to biological targets and improving its metabolic stability.[2] The benzyl group contributes to the lipophilicity of the compound, which can affect its cell permeability and pharmacokinetic properties.

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and benzylamine. This reaction is a cornerstone of sulfonamide synthesis and is widely adaptable.

Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic attack of the primary amine (benzylamine) on the electrophilic sulfur atom of the sulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of solvent and base is critical for optimizing the reaction yield and purity of the product. Aprotic solvents are generally preferred to avoid hydrolysis of the sulfonyl chloride.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is adapted from established methods for the synthesis of related N-benzyl-benzenesulfonamides.[3][4]

Materials:

-

4-Fluorobenzenesulfonyl chloride

-

Benzylamine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Pyridine or Triethylamine (as a base)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) in anhydrous DCM.

-

Addition of Base: To the stirred solution, add pyridine or triethylamine (1.2 equivalents) at room temperature.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 4-fluorobenzenesulfonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture via a dropping funnel over 15-20 minutes.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[4]

-

Work-up:

-

Once the reaction is complete, wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[4]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Recrystallize the crude product from ethanol to afford pure this compound as a solid.[3]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are powerful tools for determining the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the 4-fluorophenyl and benzyl groups, as well as a characteristic signal for the methylene (-CH₂-) protons of the benzyl group. The integration of these signals should correspond to the number of protons in each environment. For the related compound N-benzyl-N-ethyl-4-fluorobenzenesulfonamide, the benzyl methylene protons appear as a singlet, and the aromatic protons appear as multiplets in the aromatic region.[5]

-

¹³C NMR: The carbon NMR spectrum will show signals corresponding to all the unique carbon atoms in the molecule. The carbons attached to the fluorine and sulfur atoms will exhibit characteristic chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include:

-

S=O stretching: Two strong absorption bands characteristic of the sulfonyl group.

-

N-H stretching: A peak corresponding to the sulfonamide N-H bond (if not N-substituted).

-

C-F stretching: An absorption band indicating the presence of the carbon-fluorine bond.

-

Aromatic C-H and C=C stretching: Signals confirming the presence of the benzene rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming the molecular formula. The molecular ion peak [M]⁺ should correspond to the calculated molecular weight of 265.30.

Potential Biological Activities and Therapeutic Applications

While specific biological data for this compound is limited in the available literature, the broader class of benzenesulfonamides and their N-benzyl derivatives are known to exhibit a wide range of pharmacological activities. This provides a strong rationale for investigating the therapeutic potential of the title compound.

Anticancer Activity

The benzenesulfonamide scaffold is a privileged structure in the design of anticancer agents.[6][7] Derivatives have shown potent in vitro growth inhibition against various human tumor cell lines.[6] The mechanism of action can vary, with some compounds inducing cell cycle arrest, while others act as enzyme inhibitors.[6] For instance, certain sulfonamides are known inhibitors of carbonic anhydrases, with isoform IX being a validated anticancer target.[8] The structural features of this compound make it a candidate for evaluation as a potential anticancer agent.

Antimicrobial Activity

Sulfonamides, famously known as "sulfa drugs," were among the first classes of antibiotics discovered.[9] The N-benzylbenzenesulfonamide moiety is found in compounds with reported antimicrobial activity.[10][11] The introduction of a fluorine atom can enhance the antimicrobial potency of a molecule.[2] Therefore, this compound warrants investigation for its potential antibacterial and antifungal properties.

Enzyme Inhibition

The sulfonamide group is a key pharmacophore in a multitude of enzyme inhibitors.[12]

-

Cholinesterase Inhibition: Structural analogs of N-benzyl-benzenesulfonamides have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key therapeutic targets for neurodegenerative diseases like Alzheimer's.[6]

-

Other Enzyme Targets: The N-benzylbenzenesulfonamide core structure has been found in inhibitors of other enzymes such as γ-secretase and ALK5 receptor.[3][13] The specific substitution pattern in this compound could confer inhibitory activity against a range of enzymes.

Caption: Potential therapeutic applications of the core scaffold.

Future Directions and Conclusion

This compound is a synthetically accessible compound with a chemical structure that suggests a high potential for diverse biological activities. While direct experimental data on its pharmacological profile is still emerging, the extensive research on related sulfonamide derivatives provides a solid foundation for its further investigation.

Future research should focus on:

-

Definitive Biological Screening: A comprehensive evaluation of its anticancer, antimicrobial, and enzyme inhibitory activities is warranted.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs with modifications on both the benzyl and 4-fluorophenyl rings would provide valuable insights into the structural requirements for specific biological activities.

-

In Vivo Studies: Promising in vitro results should be followed by in vivo studies to assess the pharmacokinetic properties, efficacy, and safety of the compound.

References

-

SpectraBase. N-benzyl-4-fluoro-N-methylbenzenesulfonamide. [Link]

-

The Royal Society of Chemistry. Benzenesulfonamide. [Link]

- Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.

- Ali, M., et al. (2015). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 28(1), 143-150.

- Ejidike, I. P., & Ajibade, P. A. (2019).

- Al-Dhabi, N. A., et al. (2017). Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide. Journal of the Saudi Society of Agricultural Sciences, 16(4), 365-371.

-

SpectraBase. N-benzyl-N-ethyl-4-fluorobenzenesulfonamide. [Link]

-

ResearchGate. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]

- Abdel-Ghani, T. M., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16781.

-

ResearchGate. (PDF) Synthesis, spectral analysis and biological evaluation of N-alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. [Link]

- Głowacka, I. E., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. International Journal of Molecular Sciences, 22(8), 3929.

- Khan, K. M., et al. (2020). Enzyme Inhibition and In Silico Studies of New Synthetic N-Substituted-(4-Bromophenyl). Juniper Online Journal of Case Studies, 11(5), 555823.

- El-Sayed, N. N. E., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14(28), 20040-20074.

- Al-Ghorbani, M., et al. (2023). Synthesis, biological evaluation, and computational studies of N-benzyl pyridinium–curcumin derivatives as potent AChE inhibitors with antioxidant activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2281264.

- Seo, J. B., et al. (2023). Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor. Bioorganic & Medicinal Chemistry Letters, 85, 129205.

- Sari, Y., et al. (2023). Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. Molecules, 28(3), 1391.

-

ResearchGate. Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide. [Link]

- Li, Y., et al. (2022). Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 27(18), 5873.

- Maciejewska, D., et al. (2004). Conformational analysis of N-benzyl-N-o-tolyl-p-methylbenzene-sulfonamides from dynamic 1H NMR experiments and theoretical calculations. Journal of Molecular Structure: THEOCHEM, 680(1-3), 5-13.

- Vaidyanathan, G., & Zalutsky, M. R. (2006). Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F.

- Fun, H. K., et al. (2010). N-Benzyl-N,4-dimethyl-benzene-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3053.

- Guardia, A. A., et al. (2016). N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity. ChemMedChem, 11(7), 687-701.

Sources

- 1. 727-36-6|this compound|BLD Pharm [bldpharm.com]

- 2. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. par.nsf.gov [par.nsf.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. benchchem.com [benchchem.com]

- 7. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

- 9. applications.emro.who.int [applications.emro.who.int]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and biological evaluation of N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine as a novel, potent ALK5 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number and molecular formula for N-benzyl-4-fluorobenzenesulfonamide

An In-Depth Technical Guide to N-benzyl-4-fluorobenzenesulfonamide: Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a synthetic compound of interest in medicinal chemistry and drug development. We will delve into its fundamental properties, outline a robust synthetic pathway with mechanistic insights, discuss methods for its structural characterization, and explore its potential as a scaffold for novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a detailed understanding of this molecule.

Core Molecular Attributes

This compound is a sulfonamide derivative characterized by a benzyl group attached to the sulfonamide nitrogen and a fluorine atom at the para-position of the phenylsulfonyl moiety. This specific substitution pattern is of significant interest as it combines the structural features of the benzenesulfonamide core, a known pharmacophore, with the modulatory effects of benzyl and fluoro groups, which can influence physicochemical properties and biological activity.

The foundational identity and key physical properties of the compound are summarized below.

| Property | Value | Source |

| CAS Number | 727-36-6 | [1][2][3] |

| Molecular Formula | C₁₃H₁₂FNO₂S | [1][2] |

| Molecular Weight | 265.30 g/mol | [1][2] |

| Melting Point | 99 °C | [1] |

| Boiling Point | 405.0 ± 55.0 °C at 760 mmHg | [1] |

| Appearance | White solid (typical) | |

| Storage | Sealed in a dry, cool environment (2-8°C recommended for long-term stability) | [2] |

Synthesis Pathway and Mechanistic Rationale

The synthesis of this compound is typically achieved through a direct nucleophilic substitution reaction. This well-established method is reliable and scalable, making it suitable for laboratory and potential pilot-scale production. The general strategy involves the reaction of 4-fluorobenzenesulfonyl chloride with benzylamine.

Experimental Protocol: N-Benzylation of 4-Fluorobenzenesulfonamide Precursor

-

Reagent Preparation : Dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). In a separate flask, dissolve benzylamine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in the same solvent. The slight excess of the amine and base ensures the complete consumption of the sulfonyl chloride starting material.

-

Reaction Execution : Cool the benzylamine solution to 0 °C in an ice bath. Add the 4-fluorobenzenesulfonyl chloride solution dropwise to the cooled amine solution over 30 minutes with continuous stirring. The low temperature is crucial to control the exothermicity of the reaction and prevent the formation of side products.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress can be monitored by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride spot disappears.

-

Work-up and Isolation : Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic phase sequentially with 1M HCl to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Purification : Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a solvent system like ethanol/water or by flash column chromatography to yield pure this compound.

Causality and Experimental Choices

-

Choice of Base : Triethylamine is used to neutralize the hydrochloric acid (HCl) generated during the reaction. This is critical because the HCl would otherwise protonate the benzylamine, rendering it non-nucleophilic and halting the reaction.

-

Solvent Selection : An aprotic solvent like DCM is ideal as it readily dissolves the reactants but does not participate in the reaction.

-

Nucleophilic Substitution Mechanism : The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom of benzylamine onto the electrophilic sulfur atom of the 4-fluorobenzenesulfonyl chloride. This is followed by the elimination of a chloride ion, which is subsequently scavenged by the base.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Spectroscopic and Analytical Characterization

To confirm the identity and purity of synthesized this compound, a suite of standard analytical techniques is employed. While specific spectra for this exact compound are not publicly indexed, the expected results can be reliably predicted based on its structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance) : The spectrum would show characteristic signals for the aromatic protons of both the benzyl and the fluorophenyl rings. The methylene protons (-CH₂-) of the benzyl group would appear as a doublet due to coupling with the adjacent N-H proton. The N-H proton itself would likely appear as a triplet.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The spectrum will display distinct signals for each of the unique carbon atoms in the molecule. The carbon atoms bonded to fluorine will show splitting due to C-F coupling.

-

FTIR (Fourier-Transform Infrared Spectroscopy) : Key vibrational bands would confirm the presence of functional groups: a sharp peak around 3300 cm⁻¹ for the N-H stretch, and strong, characteristic peaks around 1350 cm⁻¹ and 1160 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonamide group.

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry would show a prominent peak for the protonated molecule [M+H]⁺ at m/z 266.30, confirming the molecular weight.

Potential Applications in Drug Discovery

The N-benzylbenzenesulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities.[4] The introduction of a fluorine atom can enhance metabolic stability and binding affinity, making this compound a promising starting point for drug discovery programs.

-

Anticancer Agents : Structurally related N-benzyl-4-chlorobenzenesulfonamide derivatives have demonstrated potent in-vitro growth inhibition against various human tumor cell lines.[5] These compounds can induce cell cycle arrest, suggesting that this compound could serve as a template for developing novel oncology therapeutics. The N-benzyl-2-fluorobenzamide moiety has also been explored as a dual inhibitor of EGFR and HDAC3 for treating triple-negative breast cancer.[6]

-

Neuroprotective Agents : The sulfonamide core is utilized in designing inhibitors of cholinesterases, key targets in neurodegenerative diseases like Alzheimer's.[5] The N-benzyl group can form crucial cation-π interactions within the active sites of such enzymes, a feature that is often exploited in drug design.[7]

-

Enzyme Inhibition : The sulfonamide group is a well-known zinc-binding group, making it a classic feature of carbonic anhydrase inhibitors.[8] Furthermore, derivatives have been developed as potent inhibitors of matrix metalloproteinases (MMPs), which are involved in tissue remodeling in both normal and pathological conditions like cancer metastasis.[9]

The versatility of the sulfonamide nitrogen allows for further derivatization, enabling the creation of diverse chemical libraries for screening against various biological targets.[5]

Conclusion

This compound is a well-defined chemical entity with a straightforward and efficient synthetic route. Its molecular structure, featuring the pharmacologically relevant sulfonamide core, makes it a molecule of high interest for further investigation in drug discovery. The insights provided in this guide on its synthesis, characterization, and potential biological relevance should serve as a valuable resource for researchers dedicated to developing the next generation of targeted therapeutics.

References

-

LabNovo, CAS 727-36-6 MFCD00727366-N-Benzyl-4-Fluorobenzenesulfonamide. Available at: [Link]

-

SpectraBase, N-benzyl-N-ethyl-4-fluorobenzenesulfonamide - Optional[1H NMR] - Spectrum. Available at: [Link]

-

BIOFOUNT, this compound. Available at: [Link]

-

Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link]

-

SpectraBase, N-benzyl-4-fluoro-N-methylbenzenesulfonamide. Available at: [Link]

-

National Center for Biotechnology Information. (2008). (R)-2-(N-Benzyl-4-(2-[18F]fluoroethoxy)phenylsulfonamido)-N-hydroxy-3-methylbutanamide. In Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]

-

PubChem, N-benzyl-4-sulfamoylbenzamide. Available at: [Link]

-

MDPI, 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Available at: [Link]

-

PubMed, Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. Available at: [Link]

-

ResearchGate, N‐Benzyl piperidine Fragment in Drug Discovery. Available at: [Link]

Sources

- 1. CAS 727-36-6 MFCD00727366-N-Benzyl-4-Fluorobenzenesulfonamide N-苄基-4-氟苯磺酰胺 -LabNovo [do.labnovo.com]

- 2. 727-36-6|this compound|BLD Pharm [bldpharm.com]

- 3. molcore.com [molcore.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. benchchem.com [benchchem.com]

- 6. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. N-benzyl-4-sulfamoylbenzamide | C14H14N2O3S | CID 4347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (R)-2-(N-Benzyl-4-(2-[18F]fluoroethoxy)phenylsulfonamido)-N-hydroxy-3-methylbutanamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Spectroscopic Data of N-benzyl-4-fluorobenzenesulfonamide: A Technical Guide

Introduction

N-benzyl-4-fluorobenzenesulfonamide is a molecule of significant interest in medicinal chemistry and drug development. As a member of the sulfonamide class of compounds, it possesses a structural motif found in a wide array of therapeutic agents. The precise characterization of this molecule is paramount for its application in research and development, ensuring its identity, purity, and structural integrity. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering not just the data, but also the rationale behind the experimental approaches and the interpretation of the results.

Molecular Structure and Synthesis

A common and efficient method for the synthesis of this compound involves the reaction of 4-fluorobenzenesulfonyl chloride with benzylamine in the presence of a base. This nucleophilic substitution reaction is a well-established method for the formation of sulfonamides.[1][2][3]

The workflow for the synthesis and subsequent purification is outlined below:

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of benzylamine (1.1 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add a solution of 4-fluorobenzenesulfonyl chloride (1.0 eq) in DCM dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Workup: Wash the reaction mixture sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the molecular framework. The following data are predicted based on the analysis of structurally similar compounds and established chemical shift principles.[1][4]

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.85 | dd | 2H | H-2', H-6' |

| ~7.30 | m | 5H | Phenyl-H |

| ~7.15 | t | 2H | H-3', H-5' |

| ~5.0 (broad) | s | 1H | NH |

| ~4.35 | d | 2H | CH₂ |

-

Aromatic Protons (Fluorophenyl Ring): The protons on the 4-fluorobenzenesulfonyl group are expected to appear as two distinct signals. The protons ortho to the sulfonyl group (H-2' and H-6') are deshielded and will likely appear as a doublet of doublets around 7.85 ppm due to coupling with the adjacent protons and the fluorine atom. The protons meta to the sulfonyl group (H-3' and H-5') will be more shielded and are expected to appear as a triplet around 7.15 ppm.

-

Aromatic Protons (Benzyl Ring): The five protons of the benzyl group's phenyl ring are expected to resonate in the typical aromatic region, likely as a multiplet around 7.30 ppm.

-

Methylene Protons: The two protons of the methylene bridge (CH₂) will be adjacent to the nitrogen and the phenyl group, appearing as a doublet around 4.35 ppm after coupling with the NH proton.

-

Amine Proton: The sulfonamide N-H proton typically appears as a broad singlet, and its chemical shift can be variable depending on concentration and solvent. It is predicted to be around 5.0 ppm.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 (d) | C-4' (¹JCF) |

| ~140 | C-1' |

| ~137 | C-1'' |

| ~129.5 (d) | C-2', C-6' (²JCF) |

| ~129 | C-2'', C-6'' |

| ~128 | C-4'' |

| ~127.5 | C-3'', C-5'' |

| ~116 (d) | C-3', C-5' (³JCF) |

| ~48 | CH₂ |

-

Fluorophenyl Carbons: The carbon atom directly bonded to the fluorine (C-4') will show a large coupling constant (¹JCF) and is expected to be significantly downfield, around 165 ppm. The other carbons in this ring will also exhibit coupling to the fluorine atom with smaller coupling constants.

-

Benzyl Carbons: The carbons of the benzyl group will appear at their characteristic chemical shifts.

-

Methylene Carbon: The methylene carbon (CH₂) is expected to resonate around 48 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands for the N-H, S=O, and C-F bonds.

Table 3: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3250 | Medium | N-H stretch |

| ~1340 | Strong | Asymmetric SO₂ stretch |

| ~1160 | Strong | Symmetric SO₂ stretch |

| ~1250 | Strong | C-F stretch |

| ~1090 | Strong | S-N stretch |

The presence of a medium intensity band around 3250 cm⁻¹ is indicative of the N-H stretching vibration of the sulfonamide group. The strong absorption bands around 1340 cm⁻¹ and 1160 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group, respectively. A strong band around 1250 cm⁻¹ is expected for the C-F stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 265 | [M]⁺ (Molecular Ion) |

| 174 | [M - C₇H₇]⁺ |

| 159 | [FC₆H₄SO₂]⁺ |

| 106 | [C₇H₇N]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

The molecular ion peak [M]⁺ is expected at m/z 265. A key fragmentation pathway for N-benzyl benzenesulfonamides is the cleavage of the N-benzyl bond, leading to the formation of a stable tropylium ion at m/z 91. Another significant fragmentation is the loss of the benzyl group to give a fragment at m/z 174. The 4-fluorobenzenesulfonyl cation is expected at m/z 159.

The fragmentation pathway can be visualized as follows:

Caption: Predicted mass spectrometry fragmentation of this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. While the presented data is predictive, it is based on sound scientific principles and data from closely related analogs, offering a reliable reference for researchers. The detailed protocols and interpretations are designed to assist in the synthesis, purification, and characterization of this important sulfonamide derivative, thereby supporting its application in scientific research and drug development.

References

-

SpectraBase, N-benzyl-N-ethyl-4-fluorobenzenesulfonamide, John Wiley & Sons, Inc., [Link]

-

Beilstein Journals, Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions, [Link]

-

Human Metabolome Database, 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039), [Link]

-

The Royal Society of Chemistry, N-benzyl-N,4-dimethylbenzenesulfonamide (3a), [Link]

-

Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

- Teare, H., et al. (2007). Supporting Information for Synthesis and Reactivity of [18F] N-Fluorobenzenesulfonimide. University of Oxford.

-

SpectraBase, N-benzyl-4-fluoro-N-methylbenzenesulfonamide, John Wiley & Sons, Inc., [Link]

- Siddiqui, Z. N., et al. (2015). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Journal of the Chemical Society of Pakistan, 37(1), 135-143.

-

PubChem, N-Fluorobenzenesulfonimide, National Center for Biotechnology Information, [Link]

-

Chemsrc, 4-Fluorobenzenesulfonamide, [Link]

-

PubChem, N-benzyl-N-[(4-fluorophenyl)sulfonyl]glycine, National Center for Biotechnology Information, [Link]

-

MDPI, 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide, [Link]

-

Reich, H. J. Organic Chemistry Data, University of Wisconsin, [Link]

-

PubChem, N-benzyl-4-sulfamoylbenzamide, National Center for Biotechnology Information, [Link]

-

Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

- Popova, A., et al. (2007). IR spectral and structural studies of 4-aminobenzenesulfonamide (sulfanilamide)-d0,-d4, and-15N, as well as their azanions: Combined DFT B3LYP/experimental approach. International Journal of Quantum Chemistry, 107(8), 1752-1763.

Sources

A Researcher's Roadmap to the Therapeutic Potential of N-benzyl-4-fluorobenzenesulfonamide

An In-depth Technical Guide

This technical guide serves as a strategic roadmap for researchers, medicinal chemists, and drug development professionals interested in the therapeutic applications of N-benzyl-4-fluorobenzenesulfonamide. While dedicated research on this specific molecule is nascent, its structural features, combined with extensive data from analogous compounds, provide a compelling rationale for its investigation as a novel therapeutic agent. This document synthesizes existing knowledge to outline high-probability therapeutic avenues and provides a practical, phased research framework for its evaluation.

Molecular Profile and Synthetic Strategy

This compound (CAS 727-36-6) is a synthetic organic molecule featuring a 4-fluorobenzenesulfonyl core N-substituted with a benzyl group.[1][2] The sulfonamide moiety is a well-established pharmacophore present in a vast array of FDA-approved drugs, acting on targets from bacteria to human enzymes.[3][4] The fluorine atom can enhance metabolic stability and binding affinity, while the benzyl group provides a lipophilic handle for interacting with hydrophobic pockets in target proteins.

Synthesis Protocol:

The construction of the this compound scaffold is reliably achieved via a standard nucleophilic substitution reaction. This well-documented approach for related sulfonamides involves the reaction of 4-fluorobenzenesulfonyl chloride with benzylamine.[5][6] The use of a mild base, such as triethylamine or pyridine, is critical to neutralize the HCl byproduct generated during the reaction, driving it to completion.

Experimental Workflow: Synthesis of this compound

Caption: A generalized workflow for the synthesis of this compound.

Evidence-Based Rationale for Therapeutic Investigation

The most promising therapeutic applications for this compound can be logically extrapolated from the established biological activities of its close structural analogs. The substitution of a chlorine or methyl group for fluorine, or the addition of other moieties, often retains the core mechanism of action.

| Structural Analog | Observed Biological Activity | Potential Therapeutic Area | Reference |

| N-Benzyl-4-chlorobenzenesulfonamide | Potent in vitro growth inhibition against human tumor cell lines; cell cycle arrest. | Oncology | [5] |

| N-Benzyl-4-chlorobenzenesulfonamide Scaffold | Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). | Neurodegenerative Disease (e.g., Alzheimer's) | [5] |

| (R)-2-(N-Benzyl-4-(2-fluoroethoxy)phenylsulfonamido)... | Potent inhibition of Matrix Metalloproteinases (MMP-2, MMP-9). | Oncology (Metastasis), Inflammation | [7] |

| N-benzylbenzenesulfonamide Moiety | Inhibition of γ-secretase. | Neurodegenerative Disease (e.g., Alzheimer's) | [6] |

| General Sulfonamide Moiety | Inhibition of Carbonic Anhydrase (CA) isoforms. | Glaucoma, Hypertension, Oncology | [8][9] |

Based on this compelling evidence from related structures, the primary lines of investigation should focus on oncology and neurodegenerative diseases.

Proposed Research Framework for Target Discovery and Validation

A disciplined, phased approach is essential to efficiently characterize the bioactivity of this compound. The workflow below outlines a logical progression from broad initial screening to specific mechanistic studies.

Logical Workflow: From Compound to Therapeutic Lead

Caption: A phased research workflow for evaluating a novel chemical entity.

Foundational Experimental Protocols

The following protocols provide robust, self-validating methodologies for the initial assessment of this compound's potential in oncology and enzyme inhibition.

Protocol: Cell Viability Screening for Anticancer Activity (MTT Assay)

This protocol assesses the compound's ability to reduce the metabolic activity of cancer cells, a proxy for cytotoxicity or cytostaticity.

Causality: The rationale is to test the primary hypothesis derived from the chloro-analog data: that the compound possesses antiproliferative activity against cancer cells.[5]

Methodology:

-

Cell Seeding: Plate human cancer cell lines (e.g., SW480 and HCT116 for colorectal cancer, based on analog data[10]) in 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in the appropriate cell culture medium.

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., 5-FU).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the viability against the log of the compound concentration to determine the IC₅₀ value using non-linear regression.

Protocol: Carbonic Anhydrase (CA) Inhibition Assay

This biochemical assay directly measures the compound's ability to inhibit a classic sulfonamide target enzyme.

Causality: Sulfonamides are archetypal CA inhibitors.[8] This assay validates whether this compound retains this fundamental property, which has therapeutic relevance in glaucoma and certain cancers.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 10 mM Tris-HCl, pH 7.4.

-

Enzyme: Purified human carbonic anhydrase II (hCA II) at a working concentration of ~2 nM.

-

Substrate: 4-Nitrophenyl acetate (NPA) stock in acetonitrile, diluted in assay buffer to a working concentration of 1 mM.

-

Inhibitor: this compound at various concentrations.

-

-

Assay Procedure (96-well format):

-

To each well, add 50 µL of assay buffer.

-

Add 25 µL of the inhibitor solution at different concentrations.

-

Add 25 µL of the hCA II enzyme solution.

-

Incubate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.

-

-

Reaction Initiation: Initiate the reaction by adding 100 µL of the NPA substrate solution to each well.

-

Data Acquisition: Immediately measure the kinetic increase in absorbance at 405 nm for 10-15 minutes at 30-second intervals. The slope of this line represents the reaction rate.

-

Analysis: Calculate the percent inhibition for each concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting percent inhibition versus the log of the inhibitor concentration.

Future Directions and Advanced Studies

Positive results from these initial screens should trigger a cascade of more in-depth investigations:

-

Structure-Activity Relationship (SAR): Synthesize and test a library of analogs to optimize potency and selectivity. Key modifications could include altering the substitution on the benzyl ring or the fluorinated phenyl ring.

-

Target Identification: If cellular activity is confirmed but the target is unknown, employ methods like chemical proteomics or thermal shift assays to identify the direct protein binding partners.

-

In Vivo Validation: Test the compound in relevant xenograft or transgenic animal models of cancer or neurodegenerative disease to assess efficacy and preliminary safety.

-

ADME/Tox Profiling: Evaluate the compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) and toxicity to determine its viability as a drug candidate.

Conclusion

This compound stands as a high-potential, yet underexplored, chemical entity. A robust body of evidence from closely related analogs strongly suggests its potential as an anticancer and neuroprotective agent, likely through the inhibition of key enzymes like MMPs, cholinesterases, or carbonic anhydrases. The systematic application of the workflows and protocols detailed in this guide will enable the research community to efficiently validate these hypotheses, elucidate the compound's mechanism of action, and determine its true potential as a next-generation therapeutic lead.

References

- Vertex AI Search. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples.

- MDPI. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.

- Wikipedia. (n.d.). Sulfonamide (medicine).

- RxList. (n.d.). Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names.

- Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects.

- SACTG | King-Pharm. (2026). Benzenesulfonamide, 4-fluoro-N-(phenylmethyl)- [ 727-36-6 ].

- BenchChem. (n.d.). N-Benzyl-4-chlorobenzenesulfonamide | CAS 10504-90-2.

- Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.

- BLD Pharm. (n.d.). 727-36-6 | this compound.

- National Center for Biotechnology Information. (2008). (R)-2-(N-Benzyl-4-(2-[18F]fluoroethoxy)phenylsulfonamido)-N-hydroxy-3-methylbutanamide. In Molecular Imaging and Contrast Agent Database (MICAD).

- PubChem. (n.d.). N-benzyl-4-sulfamoylbenzamide.

- Mai, A., et al. (2024). Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Journal of Medicinal Chemistry, 67(22), 20298-20314.

Sources

- 1. 727-36-6 Benzenesulfonamide, 4-fluoro-N-(phenylmethyl)- [chemsigma.com]

- 2. 727-36-6|this compound|BLD Pharm [bldpharm.com]

- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 4. drugs.com [drugs.com]

- 5. benchchem.com [benchchem.com]

- 6. par.nsf.gov [par.nsf.gov]

- 7. (R)-2-(N-Benzyl-4-(2-[18F]fluoroethoxy)phenylsulfonamido)-N-hydroxy-3-methylbutanamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 9. N-benzyl-4-sulfamoylbenzamide | C14H14N2O3S | CID 4347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-benzyl-4-fluorobenzenesulfonamide Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-benzyl-4-fluorobenzenesulfonamide scaffold represents a privileged structural motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. The incorporation of a 4-fluoro substituent on the benzenesulfonamide ring and an N-benzyl group provides a unique combination of physicochemical properties that can be exploited for the development of potent and selective therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, derivatization, structure-activity relationships (SAR), and potential therapeutic applications of this compound derivatives. We will delve into detailed experimental protocols, explore their activity as enzyme inhibitors—particularly focusing on carbonic anhydrases and kinases—and discuss their potential as anticancer agents and therapies for neurodegenerative diseases. This guide is intended to be a valuable resource for researchers and drug development professionals working in the field of medicinal chemistry.

The this compound Core: A Privileged Scaffold

The benzenesulfonamide moiety is a cornerstone in drug discovery, featured in a multitude of clinically approved drugs. The introduction of a fluorine atom at the para-position of the benzene ring offers several advantages. Fluorine's high electronegativity can modulate the acidity of the sulfonamide N-H group, influencing its binding affinity to biological targets. Furthermore, the C-F bond is metabolically stable, which can enhance the pharmacokinetic profile of the molecule.

The N-benzyl group provides a versatile handle for introducing structural diversity. Substitutions on the benzyl ring allow for the fine-tuning of steric and electronic properties, enabling the optimization of target engagement and selectivity. The combination of these two key features makes the this compound core a highly attractive starting point for the design of novel therapeutic agents.

Synthesis and Derivatization Strategies

The synthesis of this compound and its derivatives can be achieved through several reliable synthetic routes. The most common approach is a two-step process starting from the commercially available 4-fluorobenzenesulfonyl chloride.

Two-Step Synthesis of the Core Scaffold

The foundational synthesis involves two key reactions: sulfonamide formation and subsequent N-alkylation.

Step 1: Synthesis of 4-Fluorobenzenesulfonamide

This initial step involves the reaction of 4-fluorobenzenesulfonyl chloride with an amine source, typically ammonia.

-

Rationale: This is a classic nucleophilic acyl substitution reaction where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. The use of aqueous ammonia provides a readily available and effective nucleophile.

Experimental Protocol: Synthesis of 4-Fluorobenzenesulfonamide

-

In a well-ventilated fume hood, cool a flask containing concentrated aqueous ammonia in an ice bath.

-

Dissolve 4-fluorobenzenesulfonyl chloride (1 equivalent) in a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Add the solution of 4-fluorobenzenesulfonyl chloride dropwise to the cooled and stirred ammonia solution.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours.

-

The resulting precipitate, 4-fluorobenzenesulfonamide, is collected by vacuum filtration.

-

Wash the solid with cold water to remove any remaining salts.

-

The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Step 2: N-Benzylation of 4-Fluorobenzenesulfonamide

The second step introduces the benzyl group via N-alkylation.

-

Rationale: The sulfonamide proton is acidic and can be removed by a suitable base to generate a nucleophilic nitrogen anion. This anion then reacts with an electrophilic benzyl source, such as benzyl bromide or benzyl chloride, in a nucleophilic substitution reaction (SN2 or SN1-like). The choice of base and solvent is crucial for efficient reaction. Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic polar solvent like N,N-dimethylformamide (DMF) are commonly employed to ensure complete deprotonation and avoid competing reactions.

Experimental Protocol: Synthesis of this compound

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-fluorobenzenesulfonamide (1 equivalent) in anhydrous DMF dropwise.

-

Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium salt.

-

Cool the mixture back to 0 °C and add benzyl bromide or benzyl chloride (1.1 equivalents) dropwise.

-

Let the reaction proceed at room temperature for 3-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of cold water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Diagram of the Two-Step Synthesis Workflow

Caption: Inhibition of a kinase receptor signaling pathway by an this compound derivative.

Potential in Neurodegenerative Diseases

Recent studies have highlighted the potential of fluorinated benzenesulfonamides as inhibitors of amyloid-beta (Aβ) aggregation, a key pathological event in Alzheimer's disease. [1]The specific arrangement of the benzenesulfonamide, a hydrophobic substituent, and a benzoic acid has been shown to be crucial for this activity. While the direct role of this compound in this context is yet to be fully elucidated, the core structure possesses features that suggest it could be a valuable scaffold for designing Aβ aggregation inhibitors.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for related benzenesulfonamide derivatives, several key SAR insights can be drawn and extrapolated to the this compound class:

-

The Primary vs. Secondary Sulfonamide: For carbonic anhydrase inhibition, a primary sulfonamide (SO2NH2) is generally considered essential for coordinating with the zinc ion in the active site. However, N-substituted sulfonamides can still exhibit potent activity, suggesting alternative binding modes or that the N-substituent itself can be designed to interact favorably with the enzyme.

-

The 4-Fluoro Substituent: As discussed, the 4-fluoro group is expected to enhance the acidity of the sulfonamide proton, thereby strengthening its interaction with the zinc cofactor in metalloenzymes like carbonic anhydrases. This can lead to increased inhibitory potency compared to non-fluorinated or other halogenated analogs. [2]* The N-Benzyl Group:

-

Steric and Electronic Effects: The size, shape, and electronic properties of substituents on the benzyl ring can have a profound impact on activity and selectivity. Bulky substituents may enhance binding through hydrophobic interactions or, conversely, cause steric hindrance. Electron-withdrawing or -donating groups can modulate the electronic environment of the entire molecule, influencing its interactions with the target.

-

Conformational Flexibility: The benzyl group provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within the binding pocket of the target protein.

-

Future Directions and Conclusion

The this compound scaffold is a promising platform for the development of novel therapeutic agents. While much of the current research focuses on broader classes of benzenesulfonamides, the unique combination of the 4-fluoro and N-benzyl moieties warrants more focused investigation.

Future research in this area should aim to:

-

Synthesize and characterize a focused library of this compound derivatives with diverse substitutions on the benzyl ring.

-

Conduct comprehensive biological screening of these compounds against a panel of relevant targets, including various carbonic anhydrase isoforms and protein kinases.

-

Perform detailed structure-activity relationship studies to elucidate the key structural features required for potent and selective activity.

-

Investigate the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds in preclinical models.

References

-

Angeli, A., et al. (2020). Discovery of New Selenoureido Analogues of 4-(4-Fluorophenylureido)benzenesulfonamide as Carbonic Anhydrase Inhibitors. Pharmaceuticals, 13(11), 376. [Link]

-

UCL Discovery. (n.d.). Fundamental Studies on 2,4,6-Trichlorophenyl Sulfonate Esters. [Link]

-

Gudžytė, D., et al. (2015). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 6(11), 1139-1143. [Link]

-

Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]

-

Rutkauskas, K., et al. (2014). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 19(11), 17458-17478. [Link]

-

The Royal Society of Chemistry. (2014). Benzenesulfonamide. [Link]

-

ResearchGate. (2021). Selected examples of N-benzyl sulfonamides with selective activity... [Link]

-

PubChem. (n.d.). 4-Fluorobenzenesulfonyl chloride. [Link]

-

Huestis, W. H., & Raftery, M. A. (1978). The use of p-fluorobenzenesulfonyl chloride as a reagent for studies of proteins by fluorine nuclear magnetic resonance. Biochemistry, 17(8), 1598-1605. [Link]

-

Casini, A., et al. (2002). Carbonic anhydrase inhibitors: 4-sulfamoyl-benzenecarboxamides and 4-chloro-3-sulfamoyl-benzenecarboxamides with strong topical antiglaucoma properties. Bioorganic & Medicinal Chemistry Letters, 12(15), 1967-1971. [Link]

-

Akocak, S., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 27(25), 8856. [Link]

-

ResearchGate. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]

-

Manakova, E., et al. (2015). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry, 58(23), 9373-9384. [Link]

-

Várkondi, E., et al. (2018). Discovery of N-[4-(Quinolin-4-yloxy)phenyl]benzenesulfonamides as Novel AXL Kinase Inhibitors. Journal of Medicinal Chemistry, 61(15), 6649-6664. [Link]

-

Vaidyanathan, G., & Zalutsky, M. R. (2006). Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F. Nature Protocols, 1(4), 1848-1853. [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 4703-20-2 | N-Benzyl-4-methyl-N-phenylbenzenesulfonamide. [Link]

-

Al-Ostoot, F. H., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7178. [Link]

-

PubMed. (2015). Di- meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. [Link]

-

Uddin, M. J., et al. (2020). Synthesis of Novel Potent Biologically Active N-Benzylisatin-Aryl Hydrazones in Comparison with Lung Cancer Drug 'Gefitinib'. Molecules, 25(18), 4153. [Link]

-

ResearchGate. (2019). N-alkylation of various amides with benzyl alcohol catalyzed by... [Link]

-

El-Damasy, A. K., et al. (2023). Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition. RSC Medicinal Chemistry, 14(7), 1229-1255. [Link]

-

ResearchGate. (2014). Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. [Link]

-

El-Sayed, M. A., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16790. [Link]

-

ResearchGate. (n.d.). Alkylation of 1, 2 and 4 with Benzyl Bromide. [Link]

-

Shen, L., et al. (2016). The Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry, 81(17), 7488-7496. [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of N-benzyl-4-fluorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-4-fluorobenzenesulfonamide is a sulfonamide derivative of interest in medicinal chemistry and drug discovery. The sulfonamide functional group is a cornerstone in pharmaceuticals, known for its presence in a wide array of therapeutic agents. The introduction of a 4-fluoro substituent on the phenyl ring and an N-benzyl group can significantly influence the molecule's physicochemical properties, including its solubility and stability. These two parameters are critical to understand for any potential drug candidate as they directly impact formulation development, bioavailability, and shelf-life.

This technical guide provides a comprehensive overview of the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from structurally similar compounds and established principles of pharmaceutical sciences. Furthermore, it offers detailed, field-proven experimental protocols to empower researchers to determine these crucial parameters with scientific rigor. A product page for this compound suggests storing it sealed in a dry environment at 2-8°C, indicating the importance of controlled storage conditions.[1]

Section 1: Physicochemical Properties and Solubility Profile

The solubility of a compound is a key determinant of its absorption and distribution in biological systems. The structure of this compound, featuring both lipophilic (benzyl and fluorophenyl groups) and polar (sulfonamide moiety) characteristics, suggests a nuanced solubility profile. A related compound, 4-amino-N-benzylbenzene-1-sulfonamide, has a predicted LogP of 1.7, indicating moderate lipophilicity which would suggest better solubility in organic solvents than in water.[2]

Predicted Solubility Characteristics

Based on its structure and data from analogous compounds like N-benzyl-p-toluenesulfonamide, which is reported to have excellent solubility in organic solvents, this compound is anticipated to be:[3]

-

Highly soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

-

Freely soluble to soluble in lower alcohols like methanol and ethanol, as well as in chlorinated solvents like dichloromethane.

-

Slightly soluble to practically insoluble in aqueous media. The fluorination on the benzene ring may slightly increase its lipophilicity compared to unsubstituted analogs.

Quantitative Solubility Data

The following table provides a template for researchers to populate with experimentally determined solubility data for this compound.

| Solvent Classification | Solvent | Predicted Qualitative Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | Data to be determined |

| Dimethylformamide (DMF) | Highly Soluble | Data to be determined | |

| Polar Protic | Methanol | Soluble | Data to be determined |

| Ethanol | Soluble | Data to be determined | |